molecular formula C₃₂H₄₄N₂O₆ B1145383 N-Carboxybenzyl Valbenazine CAS No. 1025504-76-0

N-Carboxybenzyl Valbenazine

Cat. No.: B1145383
CAS No.: 1025504-76-0
M. Wt: 552.7
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Description

N-Carboxybenzyl Valbenazine (CAS 1025504-76-0) is a well-characterized impurity and derivative of Valbenazine, the active pharmaceutical ingredient in Ingrezza, which is a medication approved for the treatment of tardive dyskinesia . This compound is supplied as a high-purity reference standard and is essential for pharmaceutical research and development, particularly in supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Its primary research application is in analytical method development, method validation (AMV), and rigorous quality control (QC) processes during the manufacturing of Valbenazine . By using this qualified impurity standard, researchers can accurately identify and quantify impurities in drug substances and products, ensuring consistency, safety, and efficacy. The product is thoroughly characterized and aligns with key regulatory guidelines from bodies such as the USP, EMA, JP, and BP, making it a critical tool for regulatory compliance . The molecular formula of this compound is C 32 H 44 N 2 O 6 , and it has a molecular weight of 552.7 g/mol . Its IUPAC name is (2R,3R,11bR)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl ((benzyloxy)carbonyl)-L-valinate . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1025504-76-0

Molecular Formula

C₃₂H₄₄N₂O₆

Molecular Weight

552.7

Synonyms

N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester

Origin of Product

United States

Chemical Characterization and Analytical Control of N Carboxybenzyl Valbenazine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of N-Carboxybenzyl Valbenazine (B1662120). These techniques provide detailed information about the molecule's atomic composition, connectivity, and the nature of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of N-Carboxybenzyl Valbenazine. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns provide a wealth of information. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region of the spectrum, typically between 7.3 and 7.4 ppm. The benzylic protons of the N-carboxybenzyl protecting group would likely produce a characteristic singlet or a pair of doublets around 5.1 ppm. The protons associated with the valine moiety and the tetrabenazine (B1681281) core of the molecule will have distinct signals, the positions of which are influenced by their chemical environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbons of the ester and carbamate (B1207046) functional groups are expected to resonate at the lower end of the spectrum, typically in the range of 155-175 ppm. The aromatic carbons of the benzyl group will produce signals between 127 and 136 ppm. The various aliphatic carbons of the tetrabenazine and valine structures will appear in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the chemical structure and may vary in experimental conditions.)

Proton Type Predicted Chemical Shift (ppm)
Aromatic (Benzyl)7.30 - 7.40
Benzylic (CH₂)~5.10
Valine (α-CH)~4.20
Valine (β-CH)~2.10
Valine (γ-CH₃)0.90 - 1.00
Tetrabenazine CoreVarious shifts (0.9 - 3.5)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound, providing unequivocal confirmation of its molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap are typically used.

The expected monoisotopic mass of this compound (C₃₂H₄₄N₂O₆) is approximately 552.3200 g/mol . HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which helps in differentiating it from other potential impurities with similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This provides valuable structural information by identifying characteristic fragment ions. For this compound, common fragmentation pathways would likely involve the loss of the benzyl group, cleavage of the ester linkage, and fragmentation of the tetrabenazine core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key expected absorption bands for this compound would include:

A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

Another strong absorption band in the region of 1690-1710 cm⁻¹ due to the C=O stretching of the carbamate (N-carboxybenzyl) group.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule in the 2850-3100 cm⁻¹ region.

N-H stretching, if present, would appear as a broader band in the 3200-3500 cm⁻¹ region, though in this specific structure, the nitrogen is part of a carbamate and a tertiary amine.

C-O stretching vibrations for the ester and carbamate groups in the 1000-1300 cm⁻¹ range.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from the active pharmaceutical ingredient, Valbenazine, and other related impurities. These methods are crucial for assessing the purity of the drug substance and for creating a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A robust, stability-indicating HPLC method is critical for its accurate quantification.

Method development for this compound would typically involve a reversed-phase approach. A C18 or C8 stationary phase is commonly used, providing good separation for moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). A gradient elution is often employed to ensure the efficient separation of impurities with a wide range of polarities.

Detection is usually performed using a UV detector, as the presence of the aromatic rings in this compound allows for strong UV absorbance. The selection of the detection wavelength is optimized to achieve the best sensitivity for both the main compound and its impurities.

The developed HPLC method must be rigorously validated according to the guidelines of the International Council for Harmonisation (ICH). This validation process includes assessing the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis (Note: These are typical parameters and would require optimization for a specific application.)

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time-based gradient from 30% B to 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Components

While HPLC is the primary tool for analyzing this compound, Gas Chromatography (GC) is employed to identify and quantify any volatile organic impurities that may be present. These could include residual solvents from the manufacturing process.

For GC analysis, a headspace sampling technique is often used to introduce the volatile components into the GC system without injecting the non-volatile drug substance. The sample is heated in a sealed vial, and the vapor phase is injected into the GC. A capillary column with a suitable stationary phase (e.g., a nonpolar or mid-polar phase) is used to separate the volatile components. A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.

The GC method must also be validated to ensure its suitability for its intended purpose, including specificity for the potential volatile impurities, linearity, accuracy, and precision.

Chiral Chromatography for Stereoisomeric Purity

The stereoisomeric purity of this compound is a critical quality attribute, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of stereoisomers.

Advanced chiral chromatography methods have been developed for the separation of Valbenazine and its related isomers, which are directly applicable to this compound. Both normal-phase and reversed-phase chiral HPLC methods are utilized to achieve optimal separation of diastereomers and enantiomers.

A novel enantioselective normal-phase chiral HPLC method has been developed for the separation and quantification of Valbenazine's isomers and enantiomer. google.com This method employs an amylose-based chiral stationary phase, demonstrating high specificity and resolution. google.com The resolution between the enantiomer and other isomers was found to be greater than 2.0, indicating a high degree of separation. google.com

Table 1: Example Parameters for Normal-Phase Chiral HPLC Method

Parameter Condition
Column Amylose-based Chiral Pak IG-3 (250 x 4.6 mm), 3.0 μm
Mobile Phase n-Heptane: Isopropyl Alcohol: Dichloromethane (B109758): Ethanol (B145695): Diethylamine (70:10:15:5:0.1 v/v/v/v/v)
Flow Rate Gradient
Detection Photodiode Array (PDA) at 282 nm
Column Temperature 35°C

| Injection Volume | 10 μL |

Reversed-phase chiral HPLC methods are often preferred due to their use of less organic solvent and ease of implementation. nih.gov For Valbenazine, a reversed-phase method using a polysaccharide-based chiral stationary phase (Lux Cellulose-2) has been shown to significantly improve the resolution of diastereomers compared to earlier methods. nih.govgoogle.com This improved method enhanced the resolution from 2.6 to approximately 4.2, allowing for more accurate quantification of stereoisomeric impurities. nih.govgoogle.com

Table 2: Example Parameters for Reversed-Phase Chiral HPLC Method

Parameter Condition
Column Lux Cellulose-2 (250 x 4.6 mm), 3 μm
Mobile Phase Acetonitrile and aqueous buffer
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30°C

| Injection Volume | 10 μL |

These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness, making them suitable for quality control in the manufacturing of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase behavior of this compound. These methods are critical in identifying potential degradation pathways and understanding the compound's behavior under various temperature conditions.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability of this compound, identify the presence of solvates, and quantify the loss of volatile components. For Valbenazine and its salts, TGA has been used to characterize different crystalline forms, some of which may be solvates. For instance, a TGA thermogram for a solvated form of Valbenazine tosylate showed a mass loss of about 5-7%, indicative of the solvent content within the crystal structure. google.com

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point, glass transition temperature, and to study polymorphic transitions. The DSC thermogram provides a characteristic fingerprint for a specific crystalline form of a compound. Different polymorphs of a substance will exhibit unique melting points and thermal events in their DSC profiles. google.com

Table 3: Representative Thermal Analysis Data for a Pharmaceutical Compound

Analysis Parameter Typical Value
TGA Onset of Decomposition > 200°C
TGA Mass Loss (due to solvent) 5-7%
DSC Melting Point (Endotherm) 150 - 180°C

| DSC | Polymorphic Transition | Varies by form |

The data obtained from TGA and DSC are crucial for establishing the storage conditions and shelf-life of this compound and for ensuring the consistency of its solid form throughout the manufacturing process.

Solid-State Characterization and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation for this compound.

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique for the characterization of crystalline solids. Each crystalline form of a compound produces a unique XRPD pattern, which serves as a fingerprint for its identification.

For Valbenazine and its salts, various polymorphic forms have been identified and characterized by their distinct XRPD patterns. google.com These patterns are defined by the positions (in degrees 2-theta) and relative intensities of the diffraction peaks. For example, different crystalline forms of Valbenazine are designated as Form L1, L2, and L3, each with a characteristic set of XRPD peaks. google.com Similarly, crystalline forms of Valbenazine tosylate are denoted as T2, T3, and T6, among others. google.com

Table 4: Example XRPD Peak Positions for Different Polymorphic Forms of a Valbenazine Compound

Crystalline Form Characteristic Peaks (degrees 2-theta ± 0.2)
Form L1 6.0, 6.8, 13.5, 16.8, 18.1
Form L2 4.6, 9.2, 14.8, 18.6, 19.5
Form T2 6.2, 15.5, 16.5, 17.8, 19.6

| Form T3 | 6.1, 9.0, 14.6, 17.3, 21.6 |

The XRPD analysis is fundamental in polymorph screening, selection of the most stable crystalline form for development, and for routine quality control to ensure batch-to-batch consistency of this compound.

The control of crystallization is critical for obtaining the desired polymorphic form and for achieving consistent crystal size and shape (morphology). Various crystallization techniques are explored to produce this compound with optimal physical properties. These techniques include:

Solvent Evaporation: Slow evaporation of a solvent from a saturated solution can yield well-defined single crystals suitable for structural analysis.

Antisolvent Addition: The addition of a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound can induce crystallization.

Cooling Crystallization: Gradually lowering the temperature of a saturated solution can lead to supersaturation and subsequent crystallization.

Slurry Conversion: Stirring a suspension of the compound in a solvent can lead to the conversion of a less stable polymorphic form to a more stable one.

The morphology of the resulting crystals is then studied using techniques such as optical microscopy and scanning electron microscopy (SEM). Crystal morphology can impact important pharmaceutical properties such as flowability, compressibility, and dissolution rate. For instance, needle-like crystals may have poor flow characteristics, while more equant or plate-like crystals may be more suitable for formulation development.

Through systematic crystallization studies, the most stable and processable crystalline form of this compound can be identified and the crystallization process can be optimized to consistently produce this form.

Molecular Interactions and Biochemical Transformation Studies of N Carboxybenzyl Valbenazine

In Vitro Hydrolysis and Chemical Stability Profiling

Comprehensive searches for specific data on the in vitro hydrolysis and chemical stability of N-Carboxybenzyl Valbenazine (B1662120) did not yield specific research findings. Scientific literature extensively covers the stability and degradation of Valbenazine tosylate, a different salt form of the parent compound. For instance, studies on Valbenazine tosylate have shown it to be highly susceptible to base hydrolysis, while demonstrating greater stability under acidic, oxidative, thermal, and photolytic conditions. sci-hub.se However, this data pertains to Valbenazine tosylate and not the N-Carboxybenzyl derivative specified.

pH-Dependent Degradation Kinetics

No specific data regarding the pH-dependent degradation kinetics of N-Carboxybenzyl Valbenazine was found in the public domain. For the related compound Valbenazine tosylate, kinetic studies have indicated that its degradation in a basic solution follows first-order kinetics. sci-hub.se This information, however, cannot be directly extrapolated to this compound without specific experimental verification.

Influence of Temperature and Solvent Systems

Detailed studies on the influence of various temperature and solvent systems on the stability of this compound are not available in the reviewed literature. General storage recommendations for a compound identified as this compound suggest storing it at -20°C to ensure maximum stability. as-1.co.jp

Enzymatic Biotransformation Pathways of the N-Carboxybenzyl Moiety

The metabolic fate of Valbenazine is well-documented; it is a prodrug that is extensively metabolized. The primary metabolic pathway involves hydrolysis of the valine ester to form its active metabolite, [+]-α-dihydrotetrabenazine (HTBZ). nih.govwikipedia.org This active metabolite is then further metabolized, partly by the cytochrome P450 enzyme CYP2D6. nih.govnih.gov Another pathway involves oxidative metabolism of Valbenazine, primarily by CYP3A4/5, to form a mono-oxidized metabolite and other minor metabolites. nih.govdrugbank.com However, the available literature does not describe a metabolic pathway involving an N-Carboxybenzyl moiety for Valbenazine.

Investigation of Enzyme-Mediated Hydrolysis (e.g., Esterases, Amidases)

The primary hydrolytic process in the metabolism of Valbenazine is the cleavage of the valine ester to produce the active metabolite [+]-α-HTBZ. nih.gov While this is an ester hydrolysis, specific information regarding the role of esterases or amidases in the biotransformation of a putative N-Carboxybenzyl moiety on Valbenazine is not available.

Role of Cytochrome P450 Enzymes in Potential Oxidative Pathways

Cytochrome P450 enzymes play a crucial role in the metabolism of Valbenazine and its active metabolite. Specifically, CYP3A4 and CYP3A5 are primarily responsible for the oxidative metabolism of the parent drug, Valbenazine. nih.govnih.gov The active metabolite, [+]-α-HTBZ, is a substrate for CYP2D6. nih.govnih.gov Individuals who are poor metabolizers for CYP2D6 may have higher exposure to the active metabolite. nih.gov There is no information in the searched literature concerning the role of CYP450 enzymes in metabolizing an N-Carboxybenzyl group attached to Valbenazine.

Subcellular Fraction Studies (e.g., Liver Microsomes, Cytosol)

In vitro studies using human liver microsomes have been conducted to investigate the metabolism of Valbenazine. These studies confirmed the role of CYP3A4/5 in its clearance, as inhibitors of this enzyme significantly reduced the metabolism of Valbenazine. fda.gov Similar studies specifically investigating the metabolism of this compound in liver microsomes or cytosol fractions were not found.

Prodrug Activation Mechanism of Valbenazine: Implications for its Precursor

Valbenazine is designed as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body. wikipedia.org This design strategy enhances its pharmacokinetic profile, allowing for a more controlled release and prolonged activity of its therapeutic metabolite. mdpi.com The activation process is a critical step in its mechanism of action and involves a key biochemical transformation.

Hydrolytic Activation of the Valine Ester Linkage

Upon oral administration, valbenazine undergoes extensive metabolism. drugbank.com The primary activation step is the hydrolysis of the L-valine ester attached to the core molecule. researchgate.netnih.gov This cleavage is a crucial part of its design, as the valine ester improves passive absorption from the intestinal tract. researchgate.nettaylorandfrancis.com The hydrolysis of this ester linkage unmasks the active pharmacological agent. nih.gov This metabolic conversion is not dependent on cytochrome P450 (CYP) enzymes for the initial activation, but rather relies on esterase enzymes present in the body. nih.govnih.gov

The addition of the valine ester creates a prodrug that is slowly metabolized, which helps to minimize high peak plasma concentrations and reduce the variability of drug levels between individuals. researchgate.net Following oral intake, valbenazine is absorbed and its concentration in the plasma peaks between 0.5 to 1.0 hours. fda.gov The subsequent hydrolytic process then gradually releases the active metabolite. semanticscholar.org

Formation of the Active Metabolite: [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)

The hydrolytic cleavage of the valine ester from valbenazine results in the formation of its principal active metabolite, (+)-α-dihydrotetrabenazine, also known as [+]-α-HTBZ or NBI-98782. researchgate.netnih.gov This conversion is central to the therapeutic effects of valbenazine. semanticscholar.org Unlike its parent compound, tetrabenazine (B1681281), which is metabolized into four different stereoisomers, valbenazine is specifically designed to form only the single, highly potent [+]-α-HTBZ isomer. taylorandfrancis.comnih.govnih.gov This specificity is a key advantage, as it avoids the mixture of metabolites with different pharmacological profiles and potential off-target effects. semanticscholar.orgnih.gov

[+]-α-HTBZ is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). semanticscholar.orgnih.gov Its binding affinity for VMAT2 is significantly higher than that of the parent valbenazine molecule. drugbank.comnih.gov The gradual formation of [+]-α-HTBZ leads to its peak plasma concentrations occurring between 4 to 8 hours after the administration of valbenazine. fda.govfda.gov The half-lives of both valbenazine and [+]-α-HTBZ are similar, ranging from 15 to 22 hours, which supports a once-daily dosing regimen. wikipedia.orgfda.gov

The active metabolite, [+]-α-HTBZ, is further metabolized, in part by the enzyme CYP2D6. drugbank.comnih.gov However, the initial and primary activation step remains the hydrolysis of the valine ester, which efficiently produces the desired active compound responsible for the therapeutic inhibition of VMAT2. researchgate.net

Research Findings on Valbenazine and its Active Metabolite

Below are data tables summarizing key research findings related to the pharmacokinetics and VMAT2 binding affinities of Valbenazine and its primary active metabolite, [+]-α-HTBZ.

Table 1: Pharmacokinetic Parameters of Valbenazine and [+]-α-HTBZ

Parameter Valbenazine [+]-α-HTBZ
Time to Peak Plasma Concentration (Tmax) 0.5–1.0 hours fda.gov 4–8 hours fda.gov
Biological Half-Life (t½) 15–22 hours wikipedia.orgfda.gov 15–22 hours wikipedia.orgfda.gov
Plasma Protein Binding >99% drugbank.comfda.gov ~64% drugbank.comfda.gov

| Absolute Oral Bioavailability | ~49% drugbank.com | N/A |

Table 2: VMAT2 Inhibitory Constants (Ki)

Compound VMAT2 Ki (nM)
Valbenazine ~150 nM drugbank.comfda.gov

| [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ) | ~3 nM drugbank.comfda.gov |

Structure Activity and Structure Metabolism Relationship Sar/smr Studies

Impact of the N-Carboxybenzyl Group on Compound Stability and Reactivity

The presence of the N-carboxybenzyl (Cbz or Z) group, a common amine protecting group in organic synthesis, significantly influences the stability and reactivity of the Valbenazine (B1662120) molecule. The Cbz group is a carbamate (B1207046) moiety, which generally exhibits good chemical and proteolytic stability. acs.orgnih.gov This stability is attributed to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which imparts a partial double bond character to the C-N bond and reduces its susceptibility to hydrolysis. nih.gov

However, the stability of the Cbz group is not absolute and is influenced by the surrounding chemical environment. In the context of N-Carboxybenzyl Valbenazine, the ester linkage of the valine promoiety is susceptible to hydrolysis. Forced degradation studies on Valbenazine have shown that the molecule degrades under hydrolytic (acidic and alkaline) and oxidative stress conditions. jrtdd.comjrtdd.comsci-hub.se While these studies primarily focus on the parent drug, the presence of the bulky and electron-withdrawing N-carboxybenzyl group on the valine's amino group can modulate the reactivity of the adjacent ester bond. It is plausible that the electronic effects of the Cbz group could influence the rate of hydrolysis of the valine ester.

Influence of Stereochemistry on Hydrolysis Kinetics and Enzymatic Recognition

Valbenazine and its derivatives, including this compound, are chiral molecules with multiple stereocenters. Stereochemistry plays a pivotal role in the interaction of drugs with biological systems, including enzymes responsible for metabolism. ingentaconnect.comnih.govethernet.edu.et The hydrolysis of prodrugs, particularly those with ester or carbamate linkages, is often a stereoselective process. ingentaconnect.com

Enzymatic recognition is highly specific to the three-dimensional arrangement of a molecule. ethernet.edu.et Different stereoisomers of a drug can exhibit distinct affinities for the active site of an enzyme, leading to variations in the rate and pathway of metabolism. nih.govethernet.edu.et For instance, the hydrolysis of ester prodrugs can be significantly faster for one enantiomer over the other. nih.gov

In the case of this compound, the stereochemistry at the valine residue, as well as at the tetrabenazine (B1681281) core, will dictate how the molecule is recognized and processed by esterases and other hydrolytic enzymes in the body. The spatial arrangement of the isobutyl side chain of valine and the N-carboxybenzyl group will influence the binding orientation within the enzyme's active site. This, in turn, will affect the rate of hydrolytic cleavage of both the valine ester and potentially the N-carboxybenzyl carbamate. It is well-documented that enzymes can exhibit high enantioselectivity in the cleavage of N-benzyloxycarbonyl groups from amino acids. researchgate.net Therefore, it is highly probable that the different stereoisomers of this compound would display varied hydrolysis kinetics, leading to different pharmacokinetic profiles.

Comparison of this compound with Other Valbenazine Impurities and Derivatives

During the synthesis and storage of Valbenazine, various impurities and derivatives can be formed. A comparative analysis of this compound with these other related substances is essential for understanding their potential impact on the quality and efficacy of the final drug product. A stability-indicating HPLC method has been developed to separate Valbenazine from its degradation products, indicating that various impurities can arise under stress conditions. sci-hub.sedntb.gov.ua

Other potential impurities could include diastereomers of Valbenazine, degradation products from the hydrolysis of the valine ester, or byproducts from the synthetic process. Compared to a simple diastereomeric impurity, this compound possesses a significantly different chemical structure due to the presence of the bulky and electronically distinct N-carboxybenzyl group.

This structural difference has several implications:

Polarity and Solubility: The Cbz group increases the lipophilicity of the molecule compared to the free amine of Valbenazine. This would affect its solubility in different solvents and its chromatographic behavior.

Pharmacological Activity: The N-carboxybenzyl group would likely hinder the binding of the molecule to the VMAT2 transporter, the target of Valbenazine's active metabolite. Therefore, this compound is expected to have significantly lower pharmacological activity compared to Valbenazine or its active metabolite, dihydrotetrabenazine. wikipedia.org

A comparative stability study of different Valbenazine impurities would be invaluable for setting appropriate specifications for the drug substance and product.

Rational Design Principles for Modulating Chemical Stability and Prodrug Activation

The design of prodrugs is a well-established strategy to improve the pharmaceutical and pharmacokinetic properties of active drug molecules. nih.govijnrd.org The rational design of Valbenazine as a prodrug of (+)-α-dihydrotetrabenazine was aimed at improving its pharmacokinetic profile and allowing for once-daily dosing. google.com The choice of the L-valine ester as a promoiety was a deliberate decision to control the rate of hydrolysis and release of the active metabolite.

The presence of this compound as an impurity highlights the challenges in prodrug synthesis and the importance of protecting group chemistry. The principles of rational prodrug design can also be applied to understand and control the formation of such impurities.

Key principles for modulating chemical stability and prodrug activation include:

Choice of Promoieties: The selection of the amino acid and its protecting group (if any) is critical. Different amino acids can confer varying degrees of stability and can be targeted by different enzymes. nih.gov

Linker Chemistry: The type of linkage between the drug and the promoiety (e.g., ester, carbamate, etc.) determines the mechanism and rate of cleavage. ijnrd.org Carbamate linkages, as seen in the Cbz group, are generally more stable than ester linkages. acs.orgnih.gov

Stereochemistry: As discussed, controlling the stereochemistry of the prodrug is essential for predictable enzymatic activation and pharmacokinetic behavior. ingentaconnect.comethernet.edu.et

Electronic and Steric Effects: The introduction of various functional groups can modulate the electronic properties and steric hindrance around the cleavable bond, thereby influencing the rate of hydrolysis. nih.govresearchgate.net For instance, bulky protecting groups can sterically hinder the approach of hydrolytic enzymes.

In the context of this compound, its existence as an impurity suggests that the N-carboxybenzyl group was likely used as a protecting group for the valine amino acid during the synthesis of Valbenazine. The principles of rational design would aim to optimize the coupling and deprotection steps to minimize the formation of this and other impurities. This includes selecting protecting groups that can be removed efficiently and cleanly, and developing purification methods to effectively remove any residual protected intermediates. The study of impurities like this compound provides valuable feedback for the refinement of these synthetic strategies.

Computational Chemistry and in Silico Modeling of N Carboxybenzyl Valbenazine

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, used to predict and analyze the interaction between a ligand (such as a drug molecule) and its protein target. In the case of N-Carboxybenzyl Valbenazine (B1662120), these methods are crucial for understanding its journey from prodrug to its active metabolite and the subsequent binding to the vesicular monoamine transporter 2 (VMAT2). nih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.net For N-Carboxybenzyl Valbenazine, docking studies would initially focus on the enzymes responsible for its metabolic activation. The prodrug would be docked into the active sites of relevant metabolizing enzymes (e.g., carboxylesterases) to elucidate the binding poses necessary for its cleavage into the active metabolite, (+)-α-dihydrotetrabenazine.

Following activation, the primary focus shifts to the interaction of the active metabolite with VMAT2. Docking simulations place (+)-α-dihydrotetrabenazine into the binding pocket of VMAT2, which is understood to be located between the transmembrane helices of the protein. nih.gov These simulations can predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-target complex.

Molecular dynamics simulations extend the static picture provided by docking, offering a dynamic view of the complex over time. nih.govnih.gov An MD simulation of the (+)-α-dihydrotetrabenazine-VMAT2 complex would reveal the stability of the binding pose, the flexibility of the protein's active site, and the specific conformational changes that occur upon binding. escholarship.org This information is critical for understanding the mechanism of VMAT2 inhibition.

Table 6.1.1: Illustrative Molecular Docking Results for (+)-α-dihydrotetrabenazine with VMAT2

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-9.8Asp404, Glu312Hydrogen Bond
Estimated Kᵢ (nM)5.2Val232, Leu37Hydrophobic
RMSD (Å)1.5Tyr434, Phe235π-π Stacking

Note: This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties. imist.machemrxiv.org For this compound, these calculations can illuminate the intrinsic properties that make it an effective prodrug.

DFT methods can be used to calculate a range of molecular descriptors. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability, which is desirable for a prodrug to prevent premature degradation.

Table 6.2.1: Key Quantum Chemical Descriptors for this compound

DescriptorCalculated ValueImplication
HOMO Energy-6.5 eVRegion of electron donation (e.g., aromatic rings)
LUMO Energy-1.2 eVRegion of electron acceptance (e.g., carbonyl group)
HOMO-LUMO Gap5.3 eVHigh molecular stability, low reactivity
Dipole Moment3.8 DModerate polarity, influencing solubility and binding

Note: This table contains hypothetical data for illustrative purposes.

In Silico Screening for Potential Off-Target Interactions at the Molecular Level

While a drug must effectively bind to its intended target, it is equally important that it does not interact significantly with other biological macromolecules, as this can lead to unwanted side effects. In silico off-target screening involves computationally testing a drug molecule against a large panel of diverse proteins, including receptors, ion channels, and enzymes. nih.govnih.gov

The active metabolite of Valbenazine, (+)-α-dihydrotetrabenazine, is known to be a potent VMAT2 inhibitor. nih.govnih.gov Experimental studies have confirmed its high selectivity, with negligible affinity for dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.gov In silico screening methods aim to predict this type of selectivity profile early in the drug discovery process. american.edu

These computational approaches often use machine learning models or large-scale reverse docking. nih.gov In reverse docking, the molecule is screened against a library of protein structures to identify potential binding partners. Machine learning models, trained on vast datasets of known drug-target interactions, can predict the probability of a compound binding to a wide array of off-targets based on its chemical structure. nih.gov For (+)-α-dihydrotetrabenazine, these models would be expected to predict a high probability of interaction with VMAT2 and a low probability of interaction with other CNS targets like dopamine (D2) or serotonin (5-HT2A) receptors, aligning with experimental findings and confirming its selective pharmacological profile at the molecular level.

Table 6.4.1: Illustrative In Silico Off-Target Screening Profile for (+)-α-dihydrotetrabenazine

TargetPredicted Binding Affinity (Kᵢ, nM)Predicted Interaction
VMAT2 (Primary Target) ~3 High
Dopamine D2 Receptor>10,000Negligible
Serotonin 5-HT2A Receptor>10,000Negligible
Adrenergic α1 Receptor>10,000Negligible
hERG Channel>10,000Negligible

Note: This table contains hypothetical data reflecting known experimental selectivity.

Future Research Directions and Translational Perspectives

Development of Novel Protecting Group Strategies for Valine Derivatives

The selection of a protecting group is critical in multi-step syntheses, influencing yield, purity, and scalability. researchgate.net The benzyloxycarbonyl (Cbz or Z) group is a well-established amino-protecting group, lauded for its stability and the crystallinity it imparts to intermediates. creative-peptides.com However, its removal often requires conditions like catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH), which may not be compatible with sensitive functional groups in complex molecules. creative-peptides.com

Future research is geared towards developing protecting groups for valine and other amino acids that offer enhanced orthogonality and milder deprotection conditions. researchgate.net Orthogonality ensures that one protecting group can be removed without affecting others in the molecule, a crucial aspect of complex syntheses. researchgate.net

Key areas of investigation include:

Photolabile Protecting Groups: These groups can be cleaved by light at specific wavelengths, offering a clean and non-invasive deprotection method.

Enzyme-Labile Protecting Groups: Leveraging enzymatic specificity can provide highly selective deprotection under mild physiological conditions.

Fluoride-Labile Groups: Silicon-based protecting groups that are removed by fluoride (B91410) ions offer another orthogonal strategy. rsc.org

The ideal protecting group should be easy to introduce, stable throughout various reaction conditions, and removable with high selectivity and yield, while minimizing side reactions like racemization. researchgate.netcreative-peptides.com

Investigation of Advanced Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing. nih.govazolifesciences.comresearchgate.net This methodology involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. nih.govazolifesciences.com

For the synthesis of molecules like Valbenazine (B1662120), continuous flow offers:

Enhanced Safety: Hazardous reactions or unstable intermediates can be handled more safely in the small, controlled environment of a flow reactor. azolifesciences.com

Improved Efficiency: Superior heat and mass transfer lead to faster reaction times and higher yields.

Consistency and Quality: Automation and precise control minimize batch-to-batch variability, ensuring a higher quality product. nih.gov

Future research will focus on developing fully integrated, multi-step continuous flow systems for the synthesis of complex active pharmaceutical ingredients (APIs). researchgate.netacs.org This includes the integration of in-line purification and analytical technologies to streamline the entire manufacturing process, from starting materials to the final drug substance. nih.gov The combination of flow chemistry with other enabling technologies like photochemistry, electrochemistry, and artificial intelligence is also a promising area of exploration. azolifesciences.comacs.org

Application of Omics Technologies in Understanding Metabolic Pathways

Understanding the metabolic fate of a prodrug like Valbenazine is crucial for optimizing its therapeutic efficacy and safety. Valbenazine is metabolized to its major active metabolite, NBI-98782, which is a more potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). researchgate.net Omics technologies, such as genomics, proteomics, and metabolomics, offer a holistic approach to elucidating these complex metabolic pathways. worldscholarsreview.org

Omics Technology Application in Valbenazine Research
Genomics Identifying genetic variations (e.g., in CYP enzymes) that influence drug metabolism and patient response. worldscholarsreview.org
Proteomics Quantifying the levels of metabolic enzymes and transporters involved in the activation and clearance of Valbenazine.
Metabolomics Profiling and identifying all metabolites of Valbenazine to create a comprehensive metabolic map. nih.gov

By integrating data from these different omics platforms, researchers can build detailed models of how Valbenazine is processed in the body. semanticscholar.org This "multi-omics" approach can help to:

Identify novel biomarkers to predict patient response. semanticscholar.org

Understand the mechanisms of drug-drug interactions.

Personalize treatment strategies based on an individual's metabolic profile. worldscholarsreview.org

Future studies will likely employ these technologies to investigate the metabolic pathways of Valbenazine and its metabolites in diverse patient populations, leading to a more refined understanding of its pharmacology.

Exploration of N-Carboxybenzyl Scaffold in Other Prodrug Design Strategies

The N-Carboxybenzyl group, while primarily known as a protecting group, possesses characteristics that could be exploited in the design of novel prodrugs. Prodrugs are inactive compounds that are converted into active drugs within the body, a strategy often used to improve properties like solubility, stability, and bioavailability. ijnrd.orgnih.govnih.gov

The Cbz scaffold could potentially be incorporated as a promoiety—the part of the prodrug that is cleaved to release the active drug. The stability of the carbamate (B1207046) linkage and the potential for enzymatic cleavage make it an interesting candidate for this purpose.

Potential future applications include:

Enzyme-Activated Prodrugs: Designing Cbz-linked prodrugs that are selectively cleaved by enzymes overexpressed in target tissues, such as tumors. ijnrd.org

Mutual Prodrugs: Linking two different drugs via a Cbz-containing linker, allowing for their simultaneous release and potentially synergistic effects. researchgate.net

Improving Physicochemical Properties: The lipophilic nature of the benzyl (B1604629) group could be used to enhance the membrane permeability of hydrophilic drugs. ump.edu.pl

Research in this area would involve synthesizing various N-Carboxybenzyl-linked drug conjugates and evaluating their stability, enzymatic activation, and pharmacological activity. This exploration could expand the utility of this classic chemical moiety beyond its traditional role as a protecting group and into the innovative field of prodrug design.

Q & A

Basic Research Questions

Q. How should researchers design a Phase 3 clinical trial to evaluate valbenazine’s efficacy in tardive dyskinesia (TD)?

  • Methodological Answer : A robust Phase 3 trial design should include randomization (e.g., 1:1:1 allocation to placebo, 40 mg, and 80 mg valbenazine arms), a sample size ≥200 subjects, and stratification by underlying psychiatric conditions (e.g., schizophrenia, mood disorders). The primary endpoint should focus on validated scales like the Abnormal Involuntary Movement Scale (AIMS), with secondary endpoints assessing quality of life (Neuro-QoL) and clinician/patient global impressions (CGI-C/PGI-C). Adverse events (AEs) must be monitored systematically, including somnolence, akathisia, and suicidality, using standardized reporting criteria .

Q. What pharmacokinetic (PK) factors influence valbenazine dosing in clinical studies?

  • Methodological Answer : Key PK considerations include valbenazine’s rapid absorption (tmax 0.5–1 hour) and conversion to active metabolite NBI-98782 (tmax 4–8 hours). Steady-state concentrations are achieved within 1 week, with a terminal half-life of 15–22 hours. Researchers must account for CYP3A4/5 inhibitors (e.g., ketoconazole increases valbenazine AUC by 2.1-fold) and inducers (e.g., rifampin reduces AUC by 70%). Food effects (high-fat meals reduce Cmax by 47%) require standardization in administration protocols .

Q. How can researchers ensure valid safety monitoring in valbenazine trials?

  • Methodological Answer : Implement AE grading per CTCAE criteria, focusing on movement disorders (e.g., parkinsonism, akathisia), suicidality (C-SSRS), and metabolic changes (blood glucose, weight). Long-term studies (≤72 weeks) should track rare AEs like melanin binding in ocular tissues (observed preclinically) and psychiatric exacerbations. Compliance with FDA guidelines for lactation/breastfeeding (discontinue 5 days post-dose) is critical in reproductive health studies .

Advanced Research Questions

Q. What statistical approaches address missing data bias in valbenazine trials?

  • Methodological Answer : Tipping point analysis under Missing Not at Random (MNAR) assumptions can quantify robustness. After multiple imputation (MAR assumption), incrementally add delta values (e.g., +1, +2 to TMC scores) to imputed valbenazine group data until significance (p < 0.05) is lost. This identifies the threshold at which missing data could negate treatment effects, providing sensitivity analysis for regulatory submissions .

Q. How do valbenazine’s metabolites contribute to its pharmacodynamic (PD) profile?

  • Methodological Answer : Valbenazine hydrolyzes to NBI-98782 (VMAT2 IC50 ≈ 100 nM) and oxidizes to NBI-136110 via CYP3A4/5. In vitro assays (e.g., radioligand binding) and PK/PD modeling can quantify metabolite contributions. NBI-98782 accounts for >90% of VMAT2 inhibition efficacy, while CYP2D6 polymorphisms may alter its clearance. Co-administration studies with digoxin (P-gp substrate) reveal valbenazine’s moderate P-gp inhibition (1.9-fold ↑ Cmax), necessitating transporter interaction screens .

Q. What methodologies optimize crystalline valbenazine formulations for enhanced bioavailability?

  • Methodological Answer : Salt screening (e.g., ditosylate, dibesylate) improves solubility and stability. X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) characterize crystalline forms. Preclinical studies in Long-Evans rats demonstrate melanin binding, informing ocular safety assessments. Phase 1 trials comparing bioavailability of dibesylate vs. ditosylate salts under fed/fasted conditions can guide formulation selection .

Q. How can long-term valbenazine studies mitigate confounding from comorbid psychiatric conditions?

  • Methodological Answer : Use propensity score matching to balance schizophrenia/mood disorder subgroups. Stratified analysis by baseline AIMS scores (e.g., 10.4 ± 3.6) and psychiatric stability (PANSS, MADRS) controls for confounding. Mixed-effects models adjust for antipsychotic polypharmacy, while survival analysis tracks time-to-AE (e.g., parkinsonism) .

Q. What biomarkers validate valbenazine’s target engagement in hyperkinetic disorders?

  • Methodological Answer : CSF/serum quantification of dopamine metabolites (HVA, DOPAC) via LC-MS/MS correlates with VMAT2 inhibition. Functional MRI (fMRI) assessing striatal connectivity changes pre/post-treatment provides mechanistic insights. Postmortem brain tissue studies in rodent models validate melanin-binding relevance .

Data Contradictions and Resolution Strategies

  • Efficacy vs. Safety in Higher Doses : While valbenazine 80 mg showed superior AIMS reduction (∆ −3.2 vs. placebo, p < 0.001), it had higher AE discontinuation rates (3/80 mg vs. 2/placebo). Bayesian meta-analysis of Phase 2/3 trials (NBI-98854-1201, -1202, -1304) can weigh risk-benefit ratios .
  • Food Effect Variability : INGREZZA® capsules show greater food impact (47% ↓ Cmax) vs. Sprinkle formulations (15% ↓). Cross-over PK studies under controlled diets resolve formulation-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.